1-(2-Bromoethyl)-4-fluoro-2-methoxybenzene
Description
Structural Identification and IUPAC Nomenclature
The compound 1-(2-Bromoethyl)-4-fluoro-2-methoxybenzene follows the systematic IUPAC nomenclature rules, with the parent benzene ring numbered to prioritize the substituents according to their positions. The molecular formula is C9H10BrFO, with a calculated molecular weight of 233.08 g/mol.
The structure can be represented through various chemical identifiers:
| Identifier Type | Value |
|---|---|
| Molecular Formula | C9H10BrFO |
| Molecular Weight | 233.08 g/mol |
| SMILES Notation | BrCCC1=C(OC)C=C(F)C=C1 |
| InChI | InChI=1S/C9H10BrFO/c1-12-8-4-7(10)2-3-9(8)5-6-11/h2-4,7H,5-6H2,1H3 |
The molecule features a planar benzene ring with standard aromatic bond lengths (approximately 1.39 Å) and typical 120° bond angles. The 2-bromoethyl chain extends from the ring with tetrahedral geometry around the sp³ hybridized carbon atoms. The methoxy group presents a nearly perpendicular orientation to the benzene ring plane, while the fluoro substituent lies in the same plane as the aromatic ring.
Structural visualization reveals the following bond distances:
- C-Br bond length: approximately 1.94 Å
- C-F bond length: approximately 1.35 Å
- C-O bond length: approximately 1.36 Å
- O-CH3 bond length: approximately 1.43 Å
The three-dimensional arrangement of these substituents creates a unique electronic distribution that influences the compound's chemical reactivity and physical properties.
Historical Development in Organobromine Chemistry
The history of compounds like this compound is embedded within the broader development of organobromine chemistry. Bromine itself was discovered independently by two chemists: Carl Jacob Löwig in 1825 and Antoine Jérôme Balard in 1826. The element's name derives from the Greek word "bromos," meaning "stench," an apt description of its pungent odor.
Early organobromine chemistry emerged gradually throughout the 19th century, with simple alkyl and aryl bromides synthesized through direct bromination reactions. The development of selective bromination methods represented a significant advancement in synthetic organic chemistry. As noted in historical records, "Free-radical substitution with bromine is commonly used to prepare organobromine compounds. Carbonyl-containing, benzylic, allylic substrates are especially prone to this reaction".
The evolution of multi-functionalized aromatic compounds containing both bromine and other halogens, such as fluorine, represents a more recent development in organohalogen chemistry. These advancements paralleled the growing understanding of substituent effects and directing influences in aromatic systems.
The timeline of significant developments includes:
| Period | Development |
|---|---|
| 1825-1826 | Discovery of bromine by Löwig and Balard |
| Late 19th century | Establishment of basic bromination reactions for aromatic compounds |
| Early 20th century | Understanding of directing effects in electrophilic aromatic substitution |
| Mid-20th century | Development of methods for selective introduction of multiple halogens |
| Late 20th century | Advanced synthetic routes to complex halogenated aromatics |
Historically, natural organobromine compounds have been found predominantly in marine organisms, with the oceans estimated to release "1-2 million tons of bromoform and 56,000 tons of bromomethane annually". This natural occurrence stimulated interest in synthetic organobromine chemistry for various applications.
The commercial importance of organobromine compounds expanded significantly in the latter half of the 20th century, with "more than half the bromine produced worldwide each year" being used in fire retardants. However, environmental concerns regarding certain organobromine compounds have led to restrictions on their use, particularly for compounds like methyl bromide due to their ozone-depleting potential.
Positional Isomerism and Electronic Effects of Substituents
This compound exhibits positional isomerism, wherein the same substituents can be arranged differently around the benzene ring to create distinct chemical entities. Several positional isomers are possible, including:
| Positional Isomer | Structure Description |
|---|---|
| This compound | Original compound |
| 1-(2-Bromoethyl)-2-fluoro-4-methoxybenzene | Fluoro and methoxy positions swapped |
| 1-(2-Bromoethyl)-3-fluoro-2-methoxybenzene | Fluoro moved to position 3 |
| 1-(2-Bromoethyl)-5-fluoro-2-methoxybenzene | Fluoro moved to position 5 |
Each isomer possesses unique physical and chemical properties due to the different spatial arrangements and electronic interactions of the substituents.
The electronic effects of the substituents significantly influence the reactivity of the aromatic ring:
Methoxy group (-OCH3): This functional group acts as a strong electron-donating group through resonance. Despite oxygen's electronegativity creating an electron-withdrawing inductive effect (-I), the resonance effect (+M) dominates as "the lone pairs on oxygen can be donated into the π system of the aromatic ring". As stated in the literature, "groups like OR and NR2 that seem like they should be deactivating because of their electronegativity are actually activating since they can donate a lone pair of electrons into the ring through resonance". The methoxy group strongly activates the benzene ring toward electrophilic aromatic substitution and directs incoming electrophiles primarily to the ortho and para positions.
Fluoro group (-F): Fluorine exhibits dual electronic effects on the aromatic ring. It is strongly electron-withdrawing through induction (sigma withdrawal) due to its high electronegativity (3.98 on the Pauling scale), but can also donate electrons through resonance. According to research findings, "Halogens (F, Cl, Br, I) are deactivating" but still function as "ortho/para directors for electrophilic aromatic substitutions". This seemingly contradictory behavior arises because, while fluorine reduces the overall electron density of the ring (making it less reactive toward electrophiles), it directs incoming electrophiles to ortho and para positions due to resonance effects.
2-Bromoethyl group (-CH2CH2Br): This substituent primarily influences the benzene ring through inductive effects. The ethylene linker (-CH2CH2-) provides a mild electron-donating effect, while the terminal bromine atom introduces a slight electron-withdrawing influence. The overall effect is generally weakly activating compared to the methoxy group, with ortho/para directing properties. The 2-bromoethyl group also introduces steric considerations that can affect the approach of reagents to adjacent positions on the ring.
The combined electronic effects of these three substituents create a unique electronic distribution within the benzene ring of this compound:
| Position | Electronic Character | Influencing Groups |
|---|---|---|
| Position 1 | Substituted (2-bromoethyl) | - |
| Position 2 | Substituted (methoxy) | - |
| Position 3 | Activated | Ortho to methoxy (+M) |
| Position 4 | Substituted (fluoro) | - |
| Position 5 | Strongly activated | Para to methoxy (+M), ortho to fluoro |
| Position 6 | Moderately activated | Ortho to 2-bromoethyl and methoxy |
The most electropositive (electron-rich) sites on the benzene ring are positions 3 and 5, with position 5 being particularly activated as it benefits from the para-directing effect of the methoxy group. This electronic distribution significantly influences the reactivity patterns observed in electrophilic aromatic substitution reactions involving this compound.
In the context of synthetic transformations, these electronic effects determine not only the rate of reactions but also their regioselectivity. For instance, electrophilic aromatic substitution reactions would occur preferentially at position 5, followed by position 3, due to the dominant activating influence of the methoxy group. These positional preferences are critical considerations in designing synthetic routes involving this compound as a starting material or intermediate.
Properties
IUPAC Name |
1-(2-bromoethyl)-4-fluoro-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-12-9-6-8(11)3-2-7(9)4-5-10/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONMBCKMZUHDQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Bromoethyl)-4-fluoro-2-methoxybenzene is an organic compound that has garnered attention due to its unique structure and potential biological activities. Characterized by a bromoethyl group, a fluoro group, and a methoxy group attached to a benzene ring, this compound has a molecular formula of C₉H₁₁BrO and a molecular weight of approximately 215.09 g/mol. Its structural features suggest possible interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure
The chemical structure of this compound can be illustrated as follows:
This compound's reactivity is influenced by the presence of both halogen (bromo and fluoro) and methoxy substituents, which can participate in various chemical reactions, including nucleophilic substitutions.
Mechanism of Biological Activity
The biological activity of this compound is hypothesized to arise from its ability to interact with different biological molecules such as enzymes, receptors, and nucleic acids. The halogenated structure may enhance its binding affinity to specific targets, leading to modulation of biochemical pathways.
Potential Mechanisms Include:
- Nucleophilic Substitution : The bromoethyl group can undergo nucleophilic substitution reactions, potentially leading to the formation of more biologically active derivatives.
- Enzyme Interaction : Similar compounds have shown interactions with enzymes, influencing their catalytic activity and potentially leading to therapeutic effects.
Biological Activity Studies
Research into the biological activities of this compound has revealed its potential in various applications:
Antimicrobial Activity
Studies have indicated that compounds with similar structures exhibit antimicrobial properties. The presence of halogens often enhances the lipophilicity and reactivity towards microbial targets.
Anticancer Properties
Some investigations suggest that halogenated compounds can induce apoptosis in cancer cells. The specific mechanisms may involve interference with cell signaling pathways or direct cytotoxic effects.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 1-Bromo-4-fluoro-2-methoxybenzene | Contains bromo and fluoro groups | Lacks the bromoethyl side chain |
| 4-Bromo-1-fluoro-2-methoxybenzene | Similar halogen substitutions | Different position of halogens |
| 1-(Bromomethyl)-4-fluoro-2-methoxybenzene | Contains bromomethyl instead | Different reactivity profile |
| 1-(2-Chloroethyl)-4-fluoro-2-methoxybenzene | Chlorine instead of bromine | Potentially different biological activity |
Case Studies and Research Findings
Several case studies have explored the biological implications of similar compounds:
- Antimicrobial Activity : A study demonstrated that halogenated benzene derivatives exhibited significant antimicrobial effects against various bacterial strains. The study highlighted that the presence of bromine increased efficacy compared to non-halogenated counterparts.
- Anticancer Research : Research indicated that certain fluorinated compounds could inhibit cancer cell proliferation through apoptosis induction. A derivative similar to this compound was shown to activate apoptotic pathways in breast cancer cells .
- Enzyme Inhibition Studies : Investigations into enzyme interactions revealed that certain derivatives could act as inhibitors for specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders .
Scientific Research Applications
Organic Synthesis
1-(2-Bromoethyl)-4-fluoro-2-methoxybenzene serves as an important intermediate in the synthesis of more complex organic molecules. Its unique combination of functional groups allows for various chemical transformations, making it useful in the development of pharmaceuticals and agrochemicals.
- Synthesis Pathways : The compound can undergo nucleophilic substitution reactions where the bromo group can be replaced by nucleophiles such as hydroxides or amines, leading to the formation of derivatives with potential biological activity .
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential as a building block in drug development. The presence of the fluoro and methoxy groups can enhance the pharmacokinetic properties of synthesized drugs.
- Case Study : Research indicates that compounds derived from this compound exhibit promising activity against certain cancer cell lines, suggesting its utility in developing anticancer agents .
Materials Science
The compound is also utilized in materials science for the preparation of polymers with specialized properties. Its ability to modify electronic characteristics makes it valuable for creating advanced materials.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Substituent Effects on Reactivity
- Electron-Donating Groups (EDGs) : Methoxy (OCH₃) at C2 in the target compound enhances nucleophilic aromatic substitution (NAS) reactivity compared to unsubstituted analogs. However, competing steric hindrance from the bromoethyl chain may reduce yields (e.g., 37% for 7h vs. 51% for CF₃-substituted 7j) .
- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl (CF₃) group in 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene increases electrophilicity, improving coupling efficiency in urea-forming reactions (51% yield) .
- Halogen Position : Fluorine at C4 (target compound) vs. chlorine at C2 (1-(2-Bromoethyl)-2-chlorobenzene) alters electronic distribution, affecting downstream reactivity in sulfonation or alkylation .
Preparation Methods
Halogenation of 2-Methoxy-4-fluorophenethyl Precursors
A common strategy involves bromination of 2-methoxy-4-fluorophenethyl alcohol or related ethyl intermediates to introduce the bromoethyl group. This is often achieved via reaction with brominating agents such as carbon tetrabromide (CBr4) in the presence of triphenylphosphine (PPh3), a classical Appel reaction condition.
- Example Reaction :
2-(4-fluoro-2-methoxyphenyl)ethanol is treated with CBr4 and PPh3 in dichloromethane at 0 °C, stirred at room temperature for 2 hours, yielding the corresponding bromoethyl derivative quantitatively after purification by column chromatography.
| Reagent | Conditions | Yield | Notes |
|---|---|---|---|
| CBr4, PPh3 | CH2Cl2, 0 °C to RT, 2 h | Quantitative | Purified by SiO2 chromatography |
This method is efficient and allows for high purity and yield of the bromoethylated product.
Bromination via Hydrobromic Acid and Bromine
Another approach involves direct bromination of 1-(4-fluorophenyl)-2-phenylethanone derivatives using hydrobromic acid and bromine in organic solvents such as methylene chloride under controlled temperatures.
Process Details :
A solution of 1-(4-fluorophenyl)-2-phenylethanone is treated with 30% hydrobromic acid in acetic acid followed by slow addition of bromine solution at around 26 ± 2 °C. The reaction is carefully controlled to avoid overbromination and to maintain high selectivity.After completion, the reaction mixture is worked up by washing with sodium bisulfite and extraction with organic solvents, followed by purification steps.
| Step | Conditions | Outcome |
|---|---|---|
| Bromination | 30% HBr in AcOH, Br2 in CH2Cl2, 26 °C | Selective bromination |
| Work-up | Na2SO3 wash, extraction, drying | Pure bromoethyl intermediate |
This method is suitable for larger scale synthesis with good control over impurity profiles.
Suzuki Coupling Followed by Functional Group Transformation
A more complex synthetic route involves Suzuki coupling of 4-methoxyphenyl boronic acid with brominated cyclopentene derivatives, followed by subsequent transformations including demethylation and bromoethylation.
- Key Steps :
- Suzuki coupling under Pd(PPh3)4 catalysis in toluene/ethanol/sodium carbonate mixture at reflux (~90 °C) under inert atmosphere.
- Demethylation using boron tribromide in dichloromethane at low temperature (-78 °C to 0 °C).
- Alkylation with bromoethyl methanesulfonate to introduce the bromoethyl group.
| Reaction Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Suzuki coupling | Pd(PPh3)4, toluene/ethanol/Na2CO3, reflux 90 °C, 2 h | ~70-80 | Monitored by TLC |
| Demethylation | BBr3 in CH2Cl2, -78 °C to RT, 1 h | 60-70 | TLC monitored |
| Bromoethylation | Bromoethyl methanesulfonate, base, RT | 26 | Purified by flash chromatography |
This multi-step method is useful for synthesizing complex derivatives but involves moderate yields and multiple purification steps.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Appel Reaction (CBr4/PPh3) | 2-(4-Fluoro-2-methoxyphenyl)ethanol | CBr4, PPh3, CH2Cl2, 0 °C to RT, 2 h | Quantitative | High yield, mild conditions | Requires careful handling of reagents |
| Bromination with HBr/Br2 | 1-(4-Fluorophenyl)-2-phenylethanone | 30% HBr in AcOH, Br2 in CH2Cl2, 26 °C | Good | Scalable, selective bromination | Requires temperature control, hazardous reagents |
| Suzuki Coupling + Demethylation | 4-Methoxyphenyl boronic acid + bromocyclopentene | Pd(PPh3)4, BBr3, bromoethyl methanesulfonate | Moderate | Versatile for complex molecules | Multi-step, moderate overall yield |
Research Findings and Notes
The Appel reaction using CBr4 and PPh3 is a reliable and quantitative method for converting phenethyl alcohols to bromoethyl derivatives, including fluorinated and methoxylated aromatic systems.
Bromination using hydrobromic acid and bromine is effective for introducing bromine atoms selectively on aromatic ethanone derivatives, with careful temperature control to minimize side reactions.
Suzuki coupling combined with demethylation and subsequent alkylation allows for the construction of more complex analogs but involves more steps and lower overall yields.
Purification techniques such as flash chromatography and careful solvent removal under reduced pressure are critical to obtain high-purity products.
Reaction monitoring by Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is standard practice to ensure completion and purity of intermediates and final products.
Q & A
Q. How can researchers optimize the synthesis of 1-(2-Bromoethyl)-4-fluoro-2-methoxybenzene?
Methodological Answer: The synthesis of bromoethyl-fluoro-methoxybenzene derivatives typically involves nucleophilic substitution or coupling reactions. Key parameters include:
- Base Selection : Sodium hydroxide or potassium carbonate is critical for deprotonation, enhancing nucleophilic attack on the bromoethyl group .
- Solvent Choice : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile improve reaction efficiency by stabilizing intermediates .
- Temperature Control : Reactions often proceed at 60–80°C to balance reactivity and byproduct suppression .
Q. Example Protocol :
React 4-fluoro-2-methoxyphenethyl bromide with a nucleophile (e.g., Grignard reagent) in DMSO/K₂CO₃.
Monitor progress via TLC or GC-MS.
Purify via column chromatography (hexane:ethyl acetate gradient).
Q. Optimization Table :
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Base | K₂CO₃ | |
| Solvent | DMSO | |
| Temperature | 70°C ± 5°C |
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer: Stability studies for similar bromoethyl aromatic compounds reveal:
- pH Stability : Stable in pH 5–9 aqueous solutions; degradation occurs in strongly acidic (pH < 3) or alkaline (pH > 11) conditions via hydrolysis of the bromoethyl group .
- Thermal Stability : Decomposes above 120°C, forming fluoro-methoxybenzene byproducts. Store at 0–6°C in inert atmospheres to prevent radical-mediated degradation .
Q. Experimental Design :
Prepare buffered solutions (pH 3–12).
Incubate the compound at 25°C and 40°C for 24–72 hours.
Analyze degradation via HPLC-UV or NMR .
Q. Which reaction pathways are most applicable for modifying the bromoethyl group in this compound?
Methodological Answer: The bromoethyl moiety undergoes:
- Nucleophilic Substitution : React with amines, thiols, or alkoxides to form ethyl-linked derivatives (e.g., sulfanyl or aminoethyl analogs) .
- Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids using Pd catalysts (e.g., Pd(PPh₃)₄) to extend π-conjugation .
- Cycloaddition : Participate in [3+2] cycloadditions with azides for triazole formation, relevant to medicinal chemistry .
Case Study :
For Suzuki coupling:
Use Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ in THF/H₂O.
Heat at 80°C for 12 hours under N₂ .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported biological activity data (e.g., anticancer vs. antifungal efficacy)?
Methodological Answer: Conflicting bioactivity data often arise from assay variability or structural analogs. Strategies include:
- Dose-Response Validation : Re-test the compound across multiple concentrations (e.g., 1–100 µM) in standardized assays (e.g., MTT for cytotoxicity) .
- Structural Confirmation : Verify purity via ¹H/¹³C NMR and HPLC (>95%). Impurities like dehalogenated byproducts may skew results .
- Mechanistic Studies : Use molecular docking to compare binding affinities with target proteins (e.g., CYP450 for antifungal activity ).
Q. Example Workflow :
Compare IC₅₀ values against Candida albicans (antifungal) and HeLa cells (anticancer).
Correlate activity with logP (computational tools like MarvinSuite) to assess membrane permeability differences .
Q. What methodologies enable enantioselective synthesis of chiral derivatives from this compound?
Methodological Answer: Enantioselectivity can be achieved via:
- Chiral Catalysts : Use Ru or Rh complexes for asymmetric hydrogenation of intermediate alkenes .
- Chiral Auxiliaries : Introduce menthol or binaphthyl groups to direct stereochemistry during alkylation .
- Crystallography : Confirm stereochemistry via single-crystal XRD (e.g., C9H11BrO2 structure in ).
Q. Case Study :
Synthesize a prochiral alkene intermediate.
Hydrogenate using (R)-BINAP-Ru catalyst for >90% ee .
Validate via chiral HPLC (Chiralpak IA column) .
Q. Which analytical techniques are critical for characterizing novel derivatives of this compound?
Methodological Answer:
- Structural Elucidation :
- Thermal Analysis : DSC/TGA to assess decomposition pathways .
- Spectrofluorometry : Study electronic transitions (e.g., λₑₓ = 280 nm, λₑₘ = 340 nm) for material science applications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
